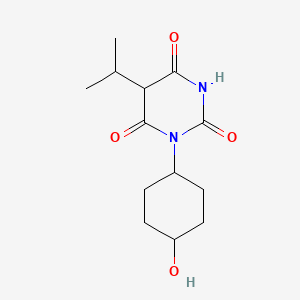
Isolapachol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isolapachol is a naturally occurring naphthoquinone derivative, structurally related to lapachol and lapachone. It is known for its diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isolapachol can be synthesized from lapachol through a condensation reaction with aldehydes. For instance, the condensation of lapachol with isovaleraldehyde results in the formation of this compound . The reaction typically involves heating the reactants in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves the extraction of lapachol from natural sources such as the bark of Tabebuia species. The extracted lapachol is then subjected to chemical modifications to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Isolapachol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the quinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other bioactive naphthoquinones.
Medicine: Its antitumor properties make it a promising candidate for cancer therapy.
Mécanisme D'action
Isolapachol exerts its effects through several mechanisms:
Antiparasitic Activity: It inhibits the formation of hemozoin crystals in Plasmodium falciparum, similar to the action of chloroquine.
Antitumor Activity: The compound interferes with cellular redox processes, leading to apoptosis in cancer cells.
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits essential enzymes.
Comparaison Avec Des Composés Similaires
Lapachol: A naturally occurring naphthoquinone with similar biological activities.
Lapachone: Another naphthoquinone derivative with potent antitumor properties.
Plumbagin: A naphthoquinone known for its antimicrobial and anticancer activities.
Uniqueness of Isolapachol: this compound stands out due to its selective antiparasitic activity against Plasmodium falciparum and its ability to inhibit hemozoin formation without causing genotoxicity . This makes it a valuable compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
4042-39-1 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
4-hydroxy-3-[(E)-3-methylbut-1-enyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-9,16H,1-2H3/b8-7+ |
Clé InChI |
WRHNDZLGEDCHHD-BQYQJAHWSA-N |
SMILES isomérique |
CC(C)/C=C/C1=C(C2=CC=CC=C2C(=O)C1=O)O |
SMILES canonique |
CC(C)C=CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
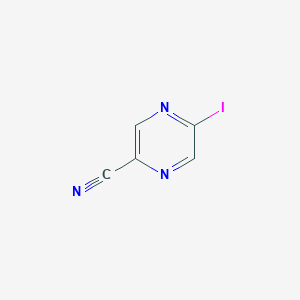
![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)

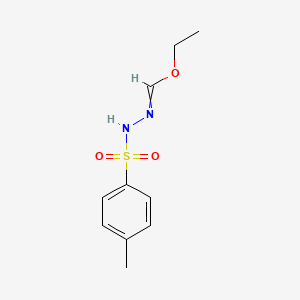
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
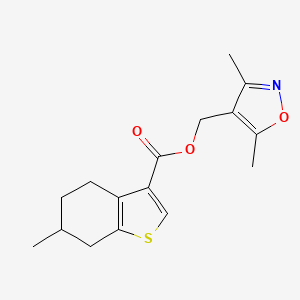
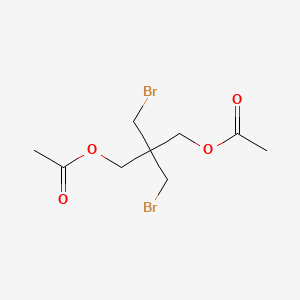
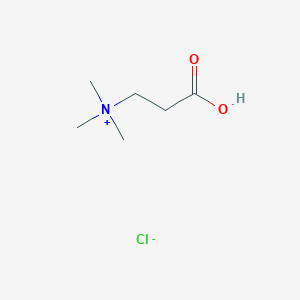
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
